molecular formula C33H51O3PSi2 B1279126 Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane CAS No. 81522-68-1

Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane

Cat. No. B1279126
CAS RN: 81522-68-1
M. Wt: 582.9 g/mol
InChI Key: MDDUHVRJJAFRAU-YZNNVMRBSA-N
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Description

The compound "Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane" is a complex organosilicon molecule. It is not directly mentioned in the provided papers, but its structure suggests it is a silicon-based compound with multiple bulky tert-butyl groups and a diphenylphosphoryl moiety. This type of molecule may be involved in research areas focusing on steric hindrance effects, silicon chemistry, and potentially as ligands in transition metal complexes.

Synthesis Analysis

The synthesis of sterically congested molecules, similar to the compound , often involves the use of bulky protecting groups like tert-butyl or the introduction of silicon-based moieties to influence reactivity and stability. For instance, the synthesis of sterically congested cycloalkenes is described, where oxidation and thermal isomerization steps are used to create complex structures . Similarly, the generation of di-tert-butylsilylene and its reactions with diynes to produce various silane derivatives is discussed . These methods could potentially be adapted for the synthesis of the compound , considering its tert-butyl and silyl groups.

Molecular Structure Analysis

The molecular structure of compounds with multiple tert-butyl groups and silicon atoms is often characterized by significant steric hindrance, which can influence the geometry and reactivity of the molecule. X-ray crystallography is a common technique used to determine the structures of such molecules . The presence of a diphenylphosphoryl group in the compound would likely contribute to its electronic properties and could affect its bonding interactions with other molecules.

Chemical Reactions Analysis

Compounds with tert-butyl and silyl groups can participate in a variety of chemical reactions. For example, silylene can undergo cycloadditions, insertions, and rearrangements with diynes . Additionally, the presence of a diphenylphosphoryl group could enable the compound to engage in reactions typical of organophosphorus compounds, such as nucleophilic addition reactions . The steric hindrance provided by the tert-butyl groups could also influence the selectivity and outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be significantly affected by the bulky tert-butyl groups and the silicon-containing moieties. These groups can increase the molecule's resistance to oxidation and thermal degradation . The diphenylphosphoryl group could impart unique electronic properties, potentially affecting the compound's reactivity and interactions with other molecules. The compound's solubility, melting point, and boiling point would also be influenced by the presence of these bulky groups.

Scientific Research Applications

Reactions and Synthesis

  • Barbier-Type Reactions

    A study by Valiullina et al. (2018) discusses the use of zinc in Barbier-type reactions involving similar tert-butyl(dimethyl)silyl compounds. These reactions led to expected substitution products, showcasing the utility of this compound in complex organic synthesis processes (Valiullina et al., 2018).

  • Silylation Processes

    In another study by Seela et al. (1983), the silylation of Tubercidin using tert-butyl(chloro)dimethylsilane is explored. This process led to the formation of tri-O-silyl derivatives, indicating the role of tert-butyl(dimethyl)silyl compounds in protecting group chemistry (Seela, Hißmann, & Ott, 1983).

  • Formation of Carbasugars

    Herrera et al. (2003) describe the reaction of a similar compound with carbon disulfide and methyl iodide, leading to the formation of pyrazoloanellated carbasugars. This study highlights the compound's potential in generating novel cyclic structures (Herrera et al., 2003).

Catalysis and Organometallic Chemistry

  • Alkene Transfer Reactions: Research by Wipf and Xu (2003) discusses the use of tert-butyl(but-3-ynyloxy)diphenylsilane, a related compound, in alkene transfer reactions from zirconium to zinc, leading to the formation of allylic alcohols. This indicates its potential in catalytic processes (Wipf & Xu, 2003).

Safety And Hazards

Again, the safety and hazards would depend on the specific compound. However, as with all chemicals, appropriate safety measures should be taken when handling it.


Future Directions

The use of silyl protecting groups like TBDMS will likely continue to be an important strategy in organic synthesis. Future research may focus on developing new methods to introduce and remove these groups, as well as exploring their use in the synthesis of complex natural products and pharmaceuticals3.


Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of your compound. For a comprehensive analysis, more detailed information or experimental data would be needed.


properties

IUPAC Name

tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDUHVRJJAFRAU-YZNNVMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456023
Record name {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane

CAS RN

81522-68-1
Record name {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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